molecular formula C21H21N3O B056013 N-Tritylglycine hydrazide CAS No. 116435-38-2

N-Tritylglycine hydrazide

Cat. No. B056013
CAS RN: 116435-38-2
M. Wt: 331.4 g/mol
InChI Key: SZWIJIQSMIKZLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Tritylglycine hydrazide is a chemical compound with the molecular formula C21H21N3O . It is a main product of BOC Sciences and has a molecular weight of 331.41 . The compound is also known by the synonym N-TRITYLGLYCINE HYDRAZIDE .


Chemical Reactions Analysis

Hydrazide compounds, including N-Tritylglycine hydrazide, can be used as key intermediates for different synthesis and modification purposes . They have been applied in the capture and analysis of cell surface N-glycans .


Physical And Chemical Properties Analysis

N-Tritylglycine hydrazide has a boiling point of 530.3ºC at 760 mmHg and a density of 1.166g/cm3 .

Scientific Research Applications

Chemical Processes and Synthesis

Trityl moieties, such as those in N-Tritylglycine hydrazide, have several uses in chemical processes and synthesis . They can act as a protective group, a catalyst for C–C bond formation, and be used in dye chemistry, carbohydrate chemistry, oxidation and reduction reagent, polymer and peptide synthesis, chiral catalyst, activity-based probes, and photochemical reactions .

Hydride Abstraction Reactions

Trityl cations, which can be derived from compounds like N-Tritylglycine hydrazide, are widely used in hydride abstraction reactions. These reactions are crucial in the study of mechanisms transformations (organometallic and organic) and in organic syntheses .

Olefin Polymerization Reactions

Trityl cations are also extensively applied as very efficient activators and as one-electron oxidants for olefin polymerization reactions .

Glycan Profiling

Hydrazide-functionalized compounds, like N-Tritylglycine hydrazide, can be used to capture surface glycoproteins on intact cells. The released N-glycan profiling can then be investigated, which is useful in sensing, diagnostic, and therapeutic applications .

Antibacterial Properties

Acetohydrazide derivatives, such as 2-(tritylamino)acetohydrazide, have shown potential as inhibitors of BioA, a key enzyme in the biotin biosynthesis pathway in bacteria. This makes them promising candidates for the development of new antibacterial agents .

Anticonvulsant Activity

Certain hydrazones and acetohydrazones, including those derived from 2-(tritylamino)acetohydrazide, have shown anticonvulsant activity. They have been evaluated for their neurotoxicity and potential as new treatments for epilepsy .

properties

IUPAC Name

2-(tritylamino)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O/c22-24-20(25)16-23-21(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,23H,16,22H2,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZWIJIQSMIKZLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00292529
Record name N-Tritylglycine hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00292529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Tritylglycine hydrazide

CAS RN

116435-38-2
Record name N-(Triphenylmethyl)glycine hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116435-38-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Tritylglycine hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00292529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Tritylglycine hydrazide
Reactant of Route 2
Reactant of Route 2
N-Tritylglycine hydrazide
Reactant of Route 3
Reactant of Route 3
N-Tritylglycine hydrazide
Reactant of Route 4
N-Tritylglycine hydrazide
Reactant of Route 5
N-Tritylglycine hydrazide
Reactant of Route 6
Reactant of Route 6
N-Tritylglycine hydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.